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Introduction
Lurasidone, an atypical antipsychotic agent, undergoes extensive metabolism in the body,

leading to the formation of several metabolites. Among these, Lurasidone Metabolite 14283,

also known as ID-14283, is a major active metabolite that significantly contributes to the overall

pharmacological profile of the parent drug.[1] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, pharmacology, and analytical

methodologies related to Lurasidone Metabolite 14283 hydrochloride.

Chemical Structure and Physicochemical Properties
Lurasidone Metabolite 14283 is formed through the hydroxylation of the norbornane ring of

lurasidone, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3] The

hydrochloride salt is the common form used in research and analytical studies.

Table 1: Chemical and Physical Properties of Lurasidone Metabolite 14283 and its

Hydrochloride Salt
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Property
Lurasidone Metabolite
14283

Lurasidone Metabolite
14283 Hydrochloride

Chemical Formula C₂₈H₃₆N₄O₃S C₂₈H₃₇ClN₄O₃S

Molecular Weight 508.7 g/mol [4] 545.14 g/mol [5]

CAS Number 186204-31-9[4] 186204-32-0[5]

Formal Name

(3aR,4S,5R,7S,7aS)-rel-2-

[[(1R,2R)-2-[[4-(1,2-

benzisothiazol-3-yl)-1-

piperazinyl]methyl]cyclohexyl]

methyl]hexahydro-5-hydroxy-

4,7-methano-1H-isoindole-

1,3(2H)-dione[4]

Not explicitly stated

Appearance Solid[4] Solid[5]

Solubility Soluble in Chloroform[4]
Soluble in Ethanol (100

mg/mL)[6]

SMILES

O=C(N(CC1C(CCCC1)CN1CC

N(C2=NSC3=CC=CC=C32)CC

1)C1C(C4)C(O)CC4C1=O)[H]

Not explicitly stated

Pharmacology
Lurasidone Metabolite 14283 is pharmacologically active, with a profile described as

comparable to that of the parent drug, lurasidone.[1] Lurasidone itself is an antagonist with high

affinity for dopamine D₂ (Kᵢ = 0.994 nM) and serotonin 5-HT₂A (Kᵢ = 0.47 nM) and 5-HT₇ (Kᵢ =

0.495 nM) receptors.[7] It also acts as a partial agonist at 5-HT₁ₐ receptors (Kᵢ = 6.38 nM) and

has a moderate affinity for α₂C-adrenergic receptors (Kᵢ = 10.8 nM).[7] The comparable activity

of Metabolite 14283 suggests it contributes to the therapeutic effects and potential side effects

of lurasidone by interacting with a similar range of receptors.

Metabolism and Pharmacokinetics
Lurasidone is extensively metabolized, with Metabolite 14283 being one of the major active

metabolites. The formation of this metabolite is a key step in the biotransformation of
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lurasidone.

Metabolic Pathway of Lurasidone
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Metabolic pathway of Lurasidone to its major metabolites.

Pharmacokinetic studies in healthy Chinese subjects have provided insights into the exposure

of Lurasidone Metabolite 14283 following oral administration of lurasidone.

Table 2: Pharmacokinetic Parameters of Lurasidone Metabolite 14283 in Healthy Chinese

Subjects After Single Doses of Lurasidone
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Lurasidone Dose Cₘₐₓ (ng/mL) AUC₀₋₇₂ (ng·h/mL)

20 mg 1.9 ± 0.6 41.5 ± 12.3

40 mg 3.2 ± 1.0 72.8 ± 21.6

80 mg 5.3 ± 1.7 129.8 ± 45.1

Data presented as mean ±

standard deviation.[7]

Experimental Protocols
Quantification of Lurasidone Metabolite 14283 in Human
Plasma by LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method has been developed for the simultaneous quantification of lurasidone and its active

metabolite, ID-14283, in human plasma.[8]
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LC-MS/MS Analytical Workflow

Sample Preparation

LC Separation

MS/MS Detection

Human Plasma Sample

Add Internal Standard
(Isotope-labeled Lurasidone and ID-14283)

Liquid-Liquid Extraction
(tert-butyl methyl ether)

Evaporation

Reconstitution

Inject into LC System

Chromatographic Column
(C18)

Electrospray Ionization (ESI)

Mobile Phase
(5 mM Ammonium Acetate (pH 5.0) and Acetonitrile (15:85, v/v))

Flow Rate
(1.00 mL/min)

Multiple Reaction Monitoring (MRM)

Quantification
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Workflow for the quantification of Lurasidone Metabolite 14283.
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Key Methodological Details:[8]

Internal Standards: Isotope-labeled lurasidone and ID-14283.

Extraction Solvent: tert-butyl methyl ether.

Chromatographic Column: C18.

Mobile Phase: A mixture of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).

Flow Rate: 1.00 mL/min.

Detection: Tandem mass spectrometry with electrospray ionization, operating in multiple

reaction monitoring (MRM) mode.

Linearity Range for ID-14283: 0.10-14.1 ng/mL.

Conclusion
Lurasidone Metabolite 14283 hydrochloride is a crucial component in understanding the

overall pharmacology of lurasidone. Its "comparable" activity to the parent compound highlights

its contribution to the therapeutic efficacy of lurasidone in treating schizophrenia and other

psychiatric disorders. The established analytical methods allow for its precise quantification in

biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.

Further research into the specific receptor binding affinities and potential unique

pharmacological properties of this metabolite will provide a more complete picture of its role in

the clinical effects of lurasidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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